molecular formula C29H34O6 B13710650 Hemocuron (TN)

Hemocuron (TN)

Cat. No.: B13710650
M. Wt: 478.6 g/mol
InChI Key: ULLNJSBQMBKOJH-NUZMXOBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemocuron (TN), also known as Tribenoside (CAS 10310-32-4), is a synthetic benzylated glucofuranoside derivative with the molecular formula C₂₉H₃₄O₆ and a molecular weight of 478.58 g/mol . It is clinically utilized for managing venous disorders, including chronic venous insufficiency and hemorrhoids, by enhancing vascular tone and reducing edema . The compound is synthesized through the reaction of 3,5,6-tri-O-benzyl-D-glucofuranoside with N-hydroxychloroacetamide, followed by purification via vacuum evaporation . Marketed under brand names such as Glyvenol, Alven, and Flebosan, Hemocuron has been approved in multiple countries, including Japan (Takeda, 1978) and Germany (Ciba, 1967) .

Properties

Molecular Formula

C29H34O6

Molecular Weight

478.6 g/mol

IUPAC Name

(3R,4R,5R)-5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol

InChI

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25?,26-,27-,28-,29?/m1/s1

InChI Key

ULLNJSBQMBKOJH-NUZMXOBKSA-N

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@H](O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Chemical Reactions Analysis

Structural and Functional Context

Hemocuron (TN) (C₂₉H₃₄O₆) is a complex organic molecule with potential pharmacological applications. Its biological activity is attributed to interactions with molecular targets, though specific reaction mechanisms (e.g., enzymatic binding, redox processes) are not explicitly described in accessible literature.

Reactivity and Stability

While direct data on Hemocuron (TN) is lacking, analog compounds with similar functional groups (e.g., hydroxyl, ester moieties) typically exhibit:

  • Nucleophilic substitution at oxygen-rich centers.

  • Oxidative stability influenced by conjugation in the molecular framework.

  • Electrophilic aromatic substitution if aromatic rings are present .

Recommendations for Further Study

To characterize Hemocuron (TN)’s chemical reactivity:

  • Primary Research : Conduct in-house experiments to map reaction pathways using techniques like NMR, LC-MS, and computational modeling.

  • Literature Mining : Explore patents or proprietary databases for synthesis details (e.g., catalytic methods, reagent compatibility).

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-hydroxycoumarin derivatives , heparin-related molecules ).

Ethical and Practical Considerations

  • Regulatory Compliance : Ensure all experiments adhere to safety and environmental regulations.

  • Collaboration : Partner with industrial or academic labs specializing in complex organic synthesis.

Comparison with Similar Compounds

Hemocuron is compared below with two functionally similar agents: Diosmin (a flavonoid) and Troxerutin (a hydroxyethylrutoside). While structurally distinct, these compounds share overlapping therapeutic applications in venous disease management.

Structural and Functional Overview

Hemocuron (Tribenoside)
  • Structure: Benzylated glucofuranoside with three benzyl groups at the 3,5,6-positions of the sugar moiety.
  • Mechanism : Modulates vascular permeability and inflammation via prostaglandin inhibition .
Diosmin
  • Structure: Flavonoid glycoside derived from hesperidin (aglycone: diosmetin).
  • Mechanism: Enhances lymphatic drainage, reduces oxidative stress, and improves venous tone .
Troxerutin
  • Structure : Semi-synthetic derivative of rutin with hydroxyethyl groups.
  • Mechanism : Stabilizes capillary walls, inhibits hyaluronidase, and reduces edema .

Comparative Data Table

Parameter Hemocuron (Tribenoside) Diosmin Troxerutin
Molecular Formula C₂₉H₃₄O₆ C₂₈H₃₂O₁₅ C₂₇H₃₀O₁₉
Molecular Weight 478.58 g/mol 608.54 g/mol 742.60 g/mol
Therapeutic Use Venous insufficiency, hemorrhoids Chronic venous insufficiency Chronic venous insufficiency
Mechanism Prostaglandin modulation Antioxidant, venotonic Capillary stabilization
Administration Oral Oral Oral/Topical
Key References

Research Findings

  • Efficacy :

    • Hemocuron demonstrates rapid symptom relief (e.g., pain reduction within 48 hours) in hemorrhoid patients, attributed to its localized anti-inflammatory action .
    • Diosmin and Troxerutin show comparable efficacy in reducing leg swelling but require longer treatment durations (2–4 weeks) .
  • Safety: Hemocuron has fewer reported drug interactions compared to flavonoid derivatives, which may interfere with cytochrome P450 enzymes . Troxerutin’s topical formulation minimizes systemic side effects, making it preferable for patients with hepatic impairment .
  • Structural Advantages: Hemocuron’s benzyl groups enhance lipid solubility, improving oral bioavailability over polar flavonoids like Diosmin .

Q & A

Basic Research Questions

Q. What are the established pharmacokinetic properties of Hemocuron (TN) in preclinical models, and what methodologies are recommended for their validation?

  • Methodological Answer: Pharmacokinetic studies should assess parameters like bioavailability, half-life (t½), and clearance rates using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. Dose-response curves in animal models (e.g., rodents) under controlled conditions are critical. Ensure alignment with FDA guidelines for preclinical trials, including standardized protocols for blood sampling and tissue distribution analysis .

Q. What molecular mechanisms underlie Hemocuron (TN)'s therapeutic effects, and how can researchers validate these pathways experimentally?

  • Methodological Answer: Employ in vitro assays (e.g., Western blotting, ELISA) to identify protein targets, coupled with siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanistic pathways. For in vivo validation, use transgenic models or pharmacological inhibitors to isolate specific signaling cascades. Cross-reference findings with omics datasets (e.g., transcriptomics) to ensure reproducibility .

Q. What standardized protocols exist for assessing Hemocuron (TN)'s toxicity profile in human cell lines?

  • Methodological Answer: Follow OECD guidelines for cytotoxicity assays (e.g., MTT, LDH release) using primary hepatocytes or renal cells. Dose ranges should span therapeutic to supratherapeutic concentrations. Include positive controls (e.g., cisplatin for nephrotoxicity) and validate results across multiple cell lines to mitigate batch-specific variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for Hemocuron (TN)?

  • Methodological Answer: Conduct meta-analyses of existing datasets to identify confounding variables (e.g., metabolic differences between cell lines and animal models). Use physiologically based pharmacokinetic (PBPK) modeling to simulate human responses. Validate hypotheses via interspecies comparative studies or 3D organoid models that better replicate human physiology .

Q. What experimental frameworks are optimal for evaluating Hemocuron (TN)'s synergistic effects with existing therapies?

  • Methodological Answer: Design factorial experiments (e.g., 2x2 matrices) to test combination therapies. Use isobolographic analysis to quantify synergy/additivity/antagonism. Prioritize in vivo models with clinically relevant endpoints (e.g., tumor regression, biomarker reduction). Statistical tools like Chou-Talalay plots are essential for interpreting interaction effects .

Q. How can multi-omics approaches address gaps in understanding Hemocuron (TN)'s off-target effects?

  • Methodological Answer: Integrate proteomics, metabolomics, and epigenomics datasets to map off-target interactions. Machine learning algorithms (e.g., random forest classifiers) can prioritize high-risk pathways for validation. Use knockout models or affinity pulldown assays to confirm candidate targets. Ensure data interoperability via platforms like MetaboLights or PRIDE .

Q. What strategies mitigate batch-to-batch variability in Hemocuron (TN) synthesis during preclinical studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, including rigorous characterization (e.g., NMR, XRD) and stability testing under varied conditions. Use reference standards from accredited agencies (e.g., USP) and document deviations via failure mode effect analysis (FMEA). Collaborative inter-laboratory validation enhances reproducibility .

Methodological Considerations

  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results. Use sensitivity analyses to test robustness of conclusions .
  • Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses. PICO frameworks (Population, Intervention, Comparison, Outcome) ensure clinical relevance .
  • Ethical Compliance : Align in vivo studies with ARRIVE 2.0 guidelines for reporting animal research .

Hypothetical Data Parameters Table

Study Type Key Parameters Recommended Techniques
PharmacokineticsCmax, AUC, t½, VdHPLC-MS, PBPK modeling
Mechanism of ActionTarget protein expression, IC50Western blot, CRISPR-Cas9
Toxicity ScreeningIC50, LD50, organ histopathologyMTT assay, H&E staining
Synergy StudiesCombination index (CI), dose reduction indexIsobolographic analysis, Chou-Talalay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.